Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose

Descripción

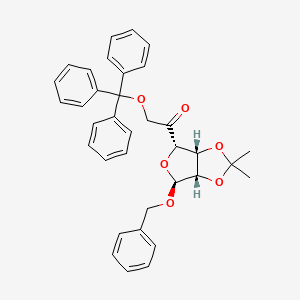

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose (CAS: 91364-11-3) is a protected monosaccharide derivative widely employed in synthetic carbohydrate chemistry. Its structure features a mannofuranose backbone with three critical modifications: (1) a 2,3-O-isopropylidene group that protects the cis-diol at C2 and C3, (2) a 6-O-trityl group that blocks the primary hydroxyl at C6, and (3) a 5-keto functionality at C5, enabling selective chemical transformations such as oxime formation or reduction . This compound is commercially available (e.g., CymitQuimica offers 10–50 mg quantities priced between €339–519) and serves as a precursor for synthesizing glycomimetics, glycosidase inhibitors, and glycoconjugates .

Propiedades

Fórmula molecular |

C35H34O6 |

|---|---|

Peso molecular |

550.6 g/mol |

Nombre IUPAC |

1-[(3aS,4S,6S,6aR)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanone |

InChI |

InChI=1S/C35H34O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33H,23-24H2,1-2H3/t30-,31+,32+,33+/m1/s1 |

Clave InChI |

SFFSXRAQVHMPKF-GJBCSVNNSA-N |

SMILES isomérico |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |

SMILES canónico |

CC1(OC2C(O1)C(OC2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |

Origen del producto |

United States |

Métodos De Preparación

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose |

| CAS Number | 91364-12-4 |

| Molecular Formula | C35H34O6 |

| Molecular Weight | 550.65 g/mol |

| Synonyms | Benzyl 2,3-O-isopropylidene-α-D-lyxo-hexofuranosid-5-ulose; Phenylmethyl-2,3-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-α-D-lyxo-hexofuranosid-5-ulose |

| Key Structural Features | Isopropylidene protection at 2,3-OH; trityl protection at 6-OH; ketone functionality at C-5 |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose typically starts from a suitably protected mannofuranose or related sugar derivative. The key steps include:

- Protection of vicinal diols at positions 2 and 3 as an isopropylidene acetal to prevent unwanted reactions.

- Selective protection of the primary hydroxyl group at position 6 with a trityl (triphenylmethyl) protecting group.

- Oxidation of the hydroxyl group at position 5 to a ketone functionality.

This sequence ensures regioselective functionalization and stability of the sugar moiety during subsequent synthetic manipulations.

Detailed Preparation Procedure

Step 1: Formation of 2,3-O-Isopropylidene Protection

- Reagents: Acetone and an acid catalyst (commonly p-toluenesulfonic acid or sulfuric acid).

- Conditions: The sugar substrate is refluxed with acetone under acidic conditions.

- Mechanism: Acid-catalyzed acetal formation between the 2,3-diols and acetone forms a five-membered isopropylidene ring.

- Outcome: Protection of the 2,3-hydroxyl groups as an isopropylidene acetal.

Step 2: Protection of 6-OH with Trityl Group

- Reagents: Triphenylmethyl chloride (trityl chloride) and a base such as pyridine or triethylamine.

- Conditions: The reaction is typically performed at 0 °C to room temperature in an aprotic solvent such as dichloromethane.

- Mechanism: Nucleophilic substitution where the 6-OH attacks the trityl chloride, forming the trityl ether.

- Outcome: Selective protection of the primary hydroxyl group at position 6.

Step 3: Oxidation of 5-OH to Ketone

- Reagents: Oxidizing agents such as pyridinium chlorochromate (PCC), Dess–Martin periodinane, or other mild oxidants.

- Conditions: The reaction is carried out under anhydrous conditions, often at room temperature.

- Mechanism: The secondary alcohol at position 5 is oxidized to a ketone without affecting the protected hydroxyl groups.

- Outcome: Formation of the 5-keto functionality, completing the synthesis of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2,3-O-Isopropylidene formation | Acetone, acid catalyst, reflux | >80 | High selectivity for 2,3-diol protection |

| 6-O-Trityl protection | Triphenylmethyl chloride, pyridine, 0 °C to RT | ~90 | Selective for primary 6-OH |

| 5-OH oxidation to ketone | Pyridinium chlorochromate or acetic anhydride, 25 °C, 16 h | 65 | Mild oxidation preserving other groups |

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic signals for isopropylidene methyl groups (~1.3 ppm), aromatic protons from trityl group (7.2–7.5 ppm), and ketone carbonyl carbon (~200 ppm in ^13C NMR).

- Mass Spectrometry: Molecular ion peak at m/z 550.65 consistent with molecular weight.

- IR Spectroscopy: Strong absorption near 1700 cm^-1 indicative of ketone carbonyl stretch.

- Purity: Typically >95% as confirmed by HPLC or TLC.

Applications and Significance

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose serves as a versatile intermediate in carbohydrate chemistry, enabling:

- Synthesis of glycosyl donors and acceptors for oligosaccharide assembly.

- Introduction of functional groups at the keto position for further derivatization.

- Development of drug candidates targeting metabolic and infectious diseases.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose undergoes various chemical reactions, including:

Oxidation: This reaction can further oxidize the compound to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trityl-protected hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose is extensively used in scientific research, particularly in:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In studies related to carbohydrate metabolism and enzyme interactions.

Medicine: As a precursor in the development of drugs targeting cancer, diabetes, and viral infections.

Industry: In the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose involves its role as an intermediate in biochemical pathways. It interacts with various enzymes and molecular targets, facilitating the synthesis of biologically active compounds. The specific pathways and targets depend on the context of its use in drug development.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of protective groups and reactive sites. Below is a comparative analysis with analogous carbohydrates:

Data Table: Key Structural and Functional Comparisons

*Molecular formula discrepancy noted: lists C₂₇H₂₈O₅ (MW: 432.5), while cites C₃₅H₃₅NO₆ for the oxime derivative (CAS: 91364-14-6). The exact formula requires verification from primary literature.

Functional Group Reactivity

- 5-Keto Group: The 5-keto moiety in the target compound distinguishes it from analogs like methyl 5-O-trityl-D-xylofuranoside, which lacks a reactive carbonyl. This group allows for nucleophilic additions (e.g., oxime formation) critical for introducing amino or imino functionalities in glycomimetics .

- Protective Groups : The 6-O-trityl group enhances solubility in organic solvents (e.g., chloroform, toluene), facilitating reactions under anhydrous conditions. In contrast, 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol lacks a benzyl group, reducing its stability in acidic media .

Actividad Biológica

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose (CAS No. 91364-14-6) is a specialized compound in glycobiology and medicinal chemistry, noted for its potential biological activities and applications in drug synthesis. This article provides a detailed overview of its biological activity, synthesis, and implications in research.

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose is characterized by its complex structure, which includes a ketone functional group and protective isopropylidene and trityl groups. This structural arrangement allows it to serve as a versatile intermediate in the synthesis of various glycoconjugates and oligosaccharides.

Glycobiology Applications

The compound plays a significant role in the synthesis of mannose-containing derivatives, which are essential for creating glycoproteins and glycolipids that are crucial in cell recognition and signaling processes. Research has shown that derivatives of mannose can enhance the efficacy of vaccines and therapeutic agents by improving their stability and bioavailability .

Antiviral and Anticancer Potential

Recent studies indicate that benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose may have potential antiviral properties. It acts as a precursor for synthesizing compounds that inhibit viral infections by targeting specific viral receptors. Additionally, its derivatives have been explored for their anticancer properties, particularly in enhancing the immune response against tumors .

Case Studies

- Synthesis Efficiency : A study demonstrated that under optimized conditions, yields of up to 93% were achieved for various derivatives of 2,3-O-isopropylidene-α-D-mannopyranosides .

- Biological Testing : In vitro assays showed that mannose derivatives synthesized from benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose exhibited enhanced binding affinity to mannose-specific lectins, which are crucial for cell-cell interactions .

Data Table: Biological Activity Overview

Q & A

Q. What are the key considerations in designing a synthetic route for Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose?

- Methodological Answer : The synthesis involves strategic protection/deprotection of hydroxyl groups and oxidation at the C5 position.

- Protection :

- Use 2,2-dimethoxypropane under acidic conditions to form the 2,3-O-isopropylidene group, protecting vicinal diols.

- Introduce the trityl (triphenylmethyl) group at C6 via reaction with trityl chloride in pyridine, leveraging steric hindrance for regioselectivity .

- Oxidation :

- Convert the C5 hydroxyl to a keto group using oxidizing agents like Dess-Martin periodinane or Swern oxidation, ensuring minimal side reactions with protected groups .

- Characterization :

- Confirm regiochemistry and purity via / NMR, highlighting trityl (δ ~7.2–7.5 ppm, aromatic) and isopropylidene (δ ~1.3–1.5 ppm) signals. Mass spectrometry (HRMS) validates molecular weight.

Q. How does the choice of protecting groups impact the reactivity of this compound in downstream reactions?

- Methodological Answer :

- Trityl Group : Provides steric bulk, preventing undesired nucleophilic attacks at C5. However, its removal (e.g., via dilute acetic acid) may require careful pH control to avoid acid-sensitive keto groups .

- Isopropylidene Group : Stabilizes the furanose ring conformation but limits flexibility for reactions at C2/C3. Hydrolysis (e.g., aqueous TFA) must be timed to avoid decomposition of the keto group .

- Benzyl Group : Enhances solubility in organic solvents but requires hydrogenolysis (Pd/C, H) for removal, which may reduce the keto group if not optimized.

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the oxidation of C5 to a keto group?

- Methodological Answer :

- Oxidant Selection : Dess-Martin periodinane is preferred over CrO-based reagents to avoid overoxidation or epimerization.

- Temperature Control : Perform reactions at −20°C to 0°C to suppress keto-enol tautomerism.

- Monitoring : Use TLC (R shift) or in situ IR spectroscopy to track carbonyl formation (C=O stretch ~1700–1750 cm) .

Q. How can computational modeling aid in predicting the furanose ring conformation and its effect on reactivity?

- Methodological Answer :

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify out-of-plane displacements (e.g., amplitude and phase angle ) using DFT calculations (B3LYP/6-31G**). This predicts dominant conformers (e.g., vs. ) influencing nucleophilic attack sites .

- Docking Studies : Simulate interactions with enzymes (e.g., glycosyltransferases) to rationalize regioselectivity in glycosylation reactions.

Q. How can researchers resolve contradictions in NMR data when assigning the configuration of the 5-keto group?

- Methodological Answer :

- NOESY/ROESY : Detect through-space correlations between H5 and adjacent protons to confirm axial/equatorial orientation.

- Chemical Shifts : Compare experimental δ (~210–220 ppm for keto) with DFT-predicted values.

- J-Based Coupling Analysis : Use coupling constants (e.g., H4–H5) to infer dihedral angles via Karplus equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.